molecular formula C9H6BrClN2 B6249134 7-bromo-4-chloroquinolin-2-amine CAS No. 68050-38-4

7-bromo-4-chloroquinolin-2-amine

Cat. No.: B6249134
CAS No.: 68050-38-4
M. Wt: 257.51 g/mol
InChI Key: MZELRJFWXXYUIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-4-chloroquinolin-2-amine: is a heterocyclic aromatic amine with the molecular formula C9H6BrClN2. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine and chlorine atoms in the quinoline ring enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-chloroquinolin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method includes:

    Nitration and Halogenation: The starting material, quinoline, undergoes nitration to introduce a nitro group at the 2-position. This is followed by halogenation to introduce bromine and chlorine atoms at the 7 and 4 positions, respectively.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.

    Purification: The final product is purified using recrystallization or chromatography techniques to obtain high purity this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-bromo-4-chloroquinolin-2-amine: undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of corresponding anilines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon with hydrogen gas.

Major Products

    Substitution Products: Depending on the nucleophile, products can include various substituted quinolines.

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Aniline derivatives.

Scientific Research Applications

7-bromo-4-chloroquinolin-2-amine: has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-malarial, anti-cancer, and anti-inflammatory properties.

    Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinolines.

    Material Science: Employed in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 7-bromo-4-chloroquinolin-2-amine depends on its application:

    Medicinal Chemistry: It may inhibit specific enzymes or receptors, disrupting biological pathways essential for disease progression.

    Biological Studies: It can bind to DNA or proteins, affecting their function and providing insights into molecular interactions.

Comparison with Similar Compounds

7-bromo-4-chloroquinolin-2-amine: can be compared with other halogenated quinolines such as:

    7-bromoquinolin-2-amine: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    4-chloroquinolin-2-amine: Lacks the bromine atom, leading to different chemical properties and applications.

    7-chloro-4-fluoroquinolin-2-amine:

The unique combination of bromine and chlorine in This compound provides distinct reactivity and a broad range of applications, making it a valuable compound in various fields of research.

Properties

CAS No.

68050-38-4

Molecular Formula

C9H6BrClN2

Molecular Weight

257.51 g/mol

IUPAC Name

7-bromo-4-chloroquinolin-2-amine

InChI

InChI=1S/C9H6BrClN2/c10-5-1-2-6-7(11)4-9(12)13-8(6)3-5/h1-4H,(H2,12,13)

InChI Key

MZELRJFWXXYUIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(C=C2Cl)N

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.